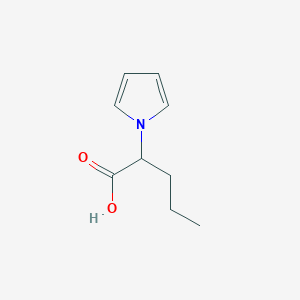
2-(1H-吡咯-1-基)戊酸
描述
Chemical Reactions Analysis
While specific chemical reactions involving 2-(1H-Pyrrol-1-YL)pentanoic acid are not available, pyrrole derivatives are known to undergo a variety of chemical reactions. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed .科学研究应用
抗真菌应用
从曼陀罗提取的一种与2-(1H-吡咯-1-基)戊酸相关的新化合物,具体为2-(3,4-二甲基-2,5-二氢-1H-吡咯-2-基)-1-甲基乙基戊酸酯,在体外显示出对多种真菌物种,包括白念珠菌和曲霉物种,显著的抗真菌活性。这种化合物在开发新的抗真菌药物方面具有显著潜力 (Dabur et al., 2005)。
生化研究
从枸杞果实中鉴定出与2-(1H-吡咯-1-基)戊酸结构类似的吡咯生物碱。这些化合物,包括类似3-[2-甲醛基-5-(羟甲基)-1H-吡咯-1-基]戊二酸的衍生物,有助于我们理解天然生物碱化学 (Youn et al., 2016)。
聚合物和材料科学
为了在生物传感器应用中使用,已合成了类似于2-(1H-吡咯-1-基)戊酸的新型功能化吡咯。这些化合物,如3-吡咯基戊酸,被用于构建基于吡咯共聚物薄膜的基因传感器,展示了它们在先进材料科学中的潜力 (Peng et al., 2007)。
催化和绿色化学
在绿色化学领域,已经研究了2-(1H-吡咯-1-基)戊酸衍生物在催化过程中的应用。例如,已研究了戊酸衍生物在将γ-戊内酯转化为工业相关化学品中的作用,突显了它们在可持续化学合成中的重要性 (Al‐Naji等,2020)。
晶体学和分子结构
2-(1H-吡咯-1-基)戊酸及其衍生物还在晶体学和分子结构研究中找到了应用。它们被用作添加剂来影响盐晶体的形态,展示了它们在理解晶体生长和形成中的实用性 (Si et al., 2019)。
安全和危害
The safety data sheet for a similar compound, [2-(1H-Pyrrol-1-yl)phenyl]methanol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
未来方向
The future directions for the study of 2-(1H-Pyrrol-1-YL)pentanoic acid and similar compounds are vast. For instance, further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
作用机制
Target of Action
Similar compounds have been found to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the properties of similar compounds, it may interact with its targets to induce changes in their structure or function
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Similar compounds have been found to form micelles in an aqueous solution and can be used to prepare liposome/nano particles for drug nanocarriers . This suggests that the compound’s action may be influenced by the surrounding environment.
生化分析
Biochemical Properties
2-(1H-Pyrrol-1-YL)pentanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on proteins, which can alter the protein’s function or stability. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 2-(1H-Pyrrol-1-YL)pentanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it may impact cell signaling pathways by binding to receptors or other signaling molecules, thereby altering the downstream effects .
Molecular Mechanism
At the molecular level, 2-(1H-Pyrrol-1-YL)pentanoic acid exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by influencing signaling pathways that regulate gene expression. The compound’s structure allows it to interact with specific sites on proteins, thereby modulating their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Pyrrol-1-YL)pentanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-(1H-Pyrrol-1-YL)pentanoic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-(1H-Pyrrol-1-YL)pentanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, 2-(1H-Pyrrol-1-YL)pentanoic acid is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution within the cytoplasm or nucleus can determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-(1H-Pyrrol-1-YL)pentanoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes .
属性
IUPAC Name |
2-pyrrol-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-5-8(9(11)12)10-6-3-4-7-10/h3-4,6-8H,2,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLPDTIGSUYXES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465011 | |
| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70901-15-4 | |
| Record name | α-Propyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70901-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-PYRROL-1-YL)PENTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

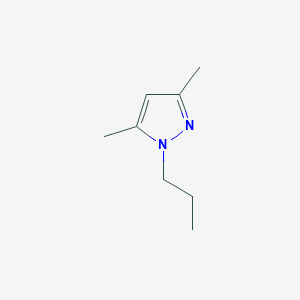
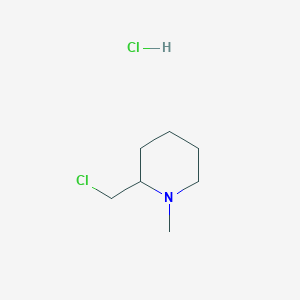
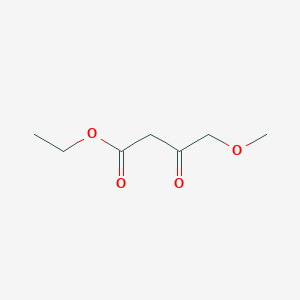

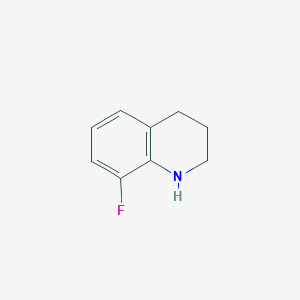

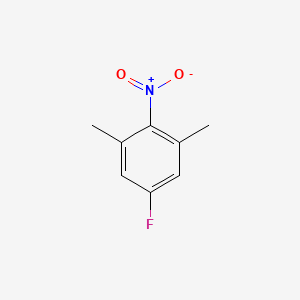

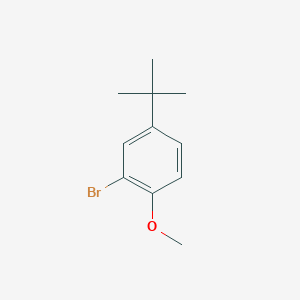
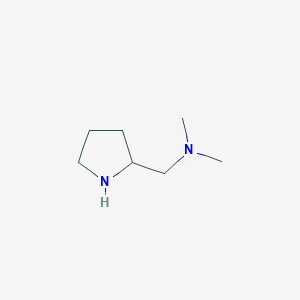


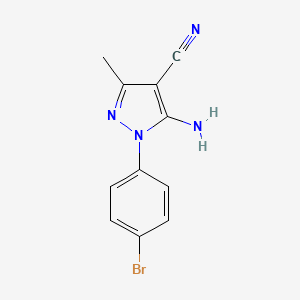
![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)